molecular formula C15H13IN2O2 B11692971 N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide

N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide

Cat. No.: B11692971
M. Wt: 380.18 g/mol
InChI Key: VVOBOCWTMHCQBQ-LICLKQGHSA-N
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Description

N’-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide is a hydrazone derivative known for its versatile applications in various fields of science. This compound is characterized by the presence of an azomethine group (–CONH–N=CH–) and an iodine atom, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide typically involves the condensation reaction between 3-iodobenzohydrazide and 2-hydroxyacetophenone. The reaction is usually carried out in an ethanol medium under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azomethine group to an amine.

    Substitution: The iodine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines and other reduced forms.

    Substitution: Products with substituted iodine atoms, leading to various functionalized derivatives.

Mechanism of Action

The mechanism of action of N’-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide involves its interaction with various molecular targets:

Properties

Molecular Formula

C15H13IN2O2

Molecular Weight

380.18 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-iodobenzamide

InChI

InChI=1S/C15H13IN2O2/c1-10(13-7-2-3-8-14(13)19)17-18-15(20)11-5-4-6-12(16)9-11/h2-9,19H,1H3,(H,18,20)/b17-10+

InChI Key

VVOBOCWTMHCQBQ-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)I)/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)I)C2=CC=CC=C2O

Origin of Product

United States

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